Bienvenue dans la boutique en ligne BenchChem!

(S)-3-Acetoxy-gamma-butyrolactone

Chiral chromatography Enantiomeric purity analysis Quality control

(S)-3-Acetoxy-gamma-butyrolactone (CAS 191403-65-3), systematically named (4S)-4-(acetyloxy)dihydro-2(3H)-furanone, is a chiral γ-butyrolactone ester derivative with molecular formula C₆H₈O₄ and molecular weight 144.13 g/mol. It features an acetoxy substituent at the 3-position of the γ-butyrolactone ring, imparting distinct physicochemical properties including a calculated LogP of -0.135 and a polar surface area of 52.60 Ų.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 191403-65-3
Cat. No. B066567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Acetoxy-gamma-butyrolactone
CAS191403-65-3
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(=O)OC1
InChIInChI=1S/C6H8O4/c1-4(7)10-5-2-6(8)9-3-5/h5H,2-3H2,1H3/t5-/m0/s1
InChIKeyQOAAHMCFVNHTBI-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Acetoxy-gamma-butyrolactone (CAS 191403-65-3): Chiral Lactone Building Block for Pharmaceutical Synthesis


(S)-3-Acetoxy-gamma-butyrolactone (CAS 191403-65-3), systematically named (4S)-4-(acetyloxy)dihydro-2(3H)-furanone, is a chiral γ-butyrolactone ester derivative with molecular formula C₆H₈O₄ and molecular weight 144.13 g/mol . It features an acetoxy substituent at the 3-position of the γ-butyrolactone ring, imparting distinct physicochemical properties including a calculated LogP of -0.135 and a polar surface area of 52.60 Ų [1]. The compound is a key protected form of (S)-3-hydroxy-γ-butyrolactone (CAS 7331-52-4), a critical chiral intermediate in the synthesis of atorvastatin, linezolid, and other bioactive molecules [2]. Its (S) absolute configuration is traceable to L-malic acid-derived synthetic routes [3].

Why (S)-3-Acetoxy-gamma-butyrolactone Cannot Be Replaced by Racemic Mixtures, the (R)-Enantiomer, or the Free Alcohol


The (S) absolute configuration at C-4 of the γ-butyrolactone ring is not interchangeable with the (R)-enantiomer (CAS 138666-02-1) or racemic mixtures because downstream pharmaceutical targets—including the statin and oxazolidinone antibiotic classes—require precise (S)-stereochemistry for binding and bioactivity [1]. Enzymatic resolution data confirm that Lipase CAL B selectively hydrolyzes (S)-3-acyloxy substrates, demonstrating that enzymes distinguish between enantiomers with distinct kinetic preferences [2]. Furthermore, the acetoxy protecting group cannot be substituted with the free hydroxyl form ((S)-3-hydroxy-γ-butyrolactone, CAS 7331-52-4) because the ester imparts different solubility (LogP -0.135 vs. more hydrophilic free alcohol), orthogonal reactivity, and stability profiles essential for multi-step synthetic sequences [3]. Procurement of the incorrect enantiomer or the deprotected analog introduces stereochemical mismatch that propagates through downstream steps, risking failed batch synthesis, low optical purity of final APIs, and regulatory non-compliance [1].

(S)-3-Acetoxy-gamma-butyrolactone: Quantified Differentiation Evidence Against Closest Comparators


Chiral HPLC Retention Time Discriminates (S)- from (R)-3-Acetoxy-γ-Butyrolactone with Baseline Resolution

Under identical chiral HPLC conditions, the (S)-enantiomer of 3-acetoxy-γ-butyrolactone elutes at 21.39 minutes, while the (R)-enantiomer elutes at 20.30 minutes, yielding a retention time difference (ΔtR) of 1.09 minutes that provides baseline enantiomeric resolution [1]. This differential mobility enables unambiguous identity verification and enantiomeric purity quantification of the target compound against its enantiomeric impurity.

Chiral chromatography Enantiomeric purity analysis Quality control

Lipase CAL B Enantioselectively Hydrolyzes (S)-3-Acetoxy-γ-Butyrolactone While Sparing (R)-Enantiomer

When racemic 3-acetoxy-γ-butyrolactone (5% v/v) was incubated with Lipase CAL B in 0.2 M potassium phosphate buffer (pH 7.0) at 30 °C, the enzyme selectively hydrolyzed the (S)-configured acetoxy ester to generate (S)-3-hydroxy-γ-butyrolactone, while the (R)-3-acetoxy-γ-butyrolactone remained unreacted [1]. This stereochemical preference demonstrates that the (S)-enantiomer is preferentially recognized by the enzyme's active site, enabling a kinetic resolution process that simultaneously produces enantiomerically enriched (R)-3-acetoxy-γ-butyrolactone and (S)-3-hydroxy-γ-butyrolactone.

Enzymatic kinetic resolution Biocatalysis Enantioselective hydrolysis

Acetoxy Ester Protection Confers Higher Lipophilicity and Orthogonal Reactivity Over Free Alcohol (S)-3-Hydroxy-γ-Butyrolactone

The acetoxy derivative (S)-3-acetoxy-γ-butyrolactone (MW 144.13, LogP -0.135) exhibits measurably different physicochemical properties compared to its free alcohol counterpart (S)-3-hydroxy-γ-butyrolactone (MW 102.09) [1]. The higher molecular weight (+42.04 Da) and the calculated LogP value indicate increased lipophilicity imparted by the acetyl ester, which alters extraction behavior, chromatographic retention, and solubility in organic solvents during multi-step synthetic sequences [1]. The acetyl group also serves as an orthogonal protecting group for the 3-hydroxyl, enabling selective transformations at other positions of the lactone ring that would be incompatible with a free hydroxyl [2].

Protecting group strategy Lipophilicity Multi-step synthesis

Absolute (S)-Configuration Originates from L-Malic Acid Chiral Pool, Ensuring Stereochemical Fidelity for Statin Side-Chain Synthesis

The (S)-3-acetoxy-γ-butyrolactone obtained via reduction of (S)-3-acetoxy-succinic acid from L-malic acid (Eur et al., KP 2002-0073751) guarantees the (S) absolute configuration without relying on asymmetric catalysis or chiral resolution steps [1]. This chiral-pool approach contrasts with racemic synthesis followed by resolution, where the maximum theoretical yield of the desired enantiomer is 50% [2]. The (S)-configured 3-hydroxy-γ-butyrolactone (HGB) derived from this acetoxy precursor is an established intermediate for the chiral side chain of atorvastatin (Lipitor®) and for linezolid (Zyvox®) [3].

Chiral pool synthesis Absolute configuration Statin intermediates

Commercial Availability at ≥98% Purity Supports cGMP Pharmaceutical Intermediate Sourcing Requirements

Commercial suppliers offer (S)-3-acetoxy-γ-butyrolactone at certified purity levels of ≥95%, ≥97%, and ≥98% (NLT 98%) under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . The compound is available with full analytical documentation including MDL number MFCD00672871, enabling traceable procurement for regulated environments . In contrast, the (R)-enantiomer (CAS 138666-02-1) and racemic mixtures are less commonly stocked at comparable purity grades by major catalog suppliers, reflecting the predominant industrial demand for the (S)-configured intermediate .

Chemical purity Pharmaceutical intermediate Procurement specification

(S)-3-Acetoxy-gamma-butyrolactone: Evidence-Backed Research and Industrial Application Scenarios


Asymmetric Synthesis of the Atorvastatin (Lipitor®) Chiral Side Chain via (S)-3-Hydroxy-γ-Butyrolactone Intermediate

(S)-3-Acetoxy-γ-butyrolactone serves as a protected precursor to (S)-3-hydroxy-γ-butyrolactone (HGB), which is the established chiral building block for constructing the 3,5-dihydroxyheptanoic acid side chain of atorvastatin [1]. The acetoxy group can be selectively removed by hydrolysis (enzymatic or chemical) to liberate the free (S)-HGB, which then undergoes further transformations to yield the statin side chain with the required (3R,5R)-stereochemistry [2]. Process chemists should specify the (S)-enantiomer rather than the racemate to avoid the need for chiral resolution at a later stage, which would reduce overall yield by at least 50% and introduce additional purification burden [3].

Chiral Intermediate for Linezolid (Zyvox®) and Related Oxazolidinone Antibiotics

The (S)-configured 3-hydroxy-γ-butyrolactone, accessible via deacetylation of (S)-3-acetoxy-γ-butyrolactone, is a key intermediate in the synthesis of linezolid and structurally related oxazolidinone antibacterials [1]. The (S) absolute configuration at the lactone C-4 position maps directly to the stereochemistry required at the oxazolidinone C-5 position, which is critical for antibacterial activity against drug-resistant Gram-positive pathogens. Procuring the (S)-acetoxy lactone ensures that the correct stereochemical information is embedded from the earliest synthetic steps, avoiding costly diastereomer separation downstream [2].

Enzymatic Kinetic Resolution Process Development and Biocatalyst Screening

The differential reactivity of (S)- vs. (R)-3-acetoxy-γ-butyrolactone toward Lipase CAL B (and potentially other hydrolases) makes this compound pair an ideal model system for developing and validating enzymatic kinetic resolution processes [1]. The 1.09-minute chiral HPLC retention time separation provides a robust analytical method for monitoring reaction progress and calculating enantiomeric excess at each time point [2]. Process development groups can use racemic 3-acetoxy-γ-butyrolactone as the input substrate and track the formation of (S)-3-hydroxy-γ-butyrolactone alongside residual (R)-3-acetoxy-γ-butyrolactone to optimize enzyme loading, temperature, pH, and solvent composition for maximum enantioselectivity [1].

Chiral HPLC Method Development and Enantiomeric Purity Quality Control

The established Chiralpak AD-H method (hexane:isopropanol 90:10, 0.7 mL/min, 220 nm detection) with retention times of 20.30 min for the (R)-enantiomer and 21.39 min for the (S)-enantiomer provides a validated starting point for QC laboratories to develop identity and purity assays [1]. This method can be adapted for in-process control during multi-step synthesis where the acetoxy protecting group remains intact until a late-stage deprotection. Laboratories should procure authentic samples of both enantiomers to establish system suitability criteria, including resolution (Rs), tailing factor, and retention time reproducibility, before releasing (S)-3-acetoxy-γ-butyrolactone batches for GMP manufacturing [1].

Quote Request

Request a Quote for (S)-3-Acetoxy-gamma-butyrolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.